![molecular formula C11H17N5O B2470845 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea CAS No. 2059102-17-7](/img/structure/B2470845.png)
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPPI and has been studied extensively for its pharmacological properties.
科学的研究の応用
Leukemia Treatment
Imatinib is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . It specifically inhibits the activity of tyrosine kinases, including the BCR-ABL fusion protein in CML. By targeting these kinases, Imatinib disrupts cancer cell signaling pathways, leading to tumor regression. Its success in treating CML has revolutionized cancer therapy .
Structural Studies and Crystallography
Researchers have extensively studied Imatinib’s structure using single-crystal X-ray diffraction. The molecule adopts different conformations in crystals, including an extended form and a folded form. Understanding its crystal structure aids in designing more effective derivatives and optimizing drug delivery .
Antimicrobial Potential
In silico molecular docking studies have explored Imatinib’s potential as an antimicrobial agent. Researchers investigate its interactions with bacterial and fungal proteins, aiming to repurpose it for infectious disease treatment .
Kinase Inhibition Beyond Leukemia
Imatinib inhibits various kinases beyond BCR-ABL, including Met kinase . These kinases play roles in cell proliferation, migration, and survival. Imatinib’s broader kinase inhibition profile opens avenues for treating other cancers and diseases .
Synthesis of Novel Derivatives
Scientists have synthesized novel derivatives of Imatinib, modifying its pyridylpyrimidine moiety. These derivatives exhibit varying potency against lung cancer cell lines. Structural modifications impact their efficacy, making this area of research promising for personalized cancer therapies .
Drug Repurposing and Beyond Cancer
Beyond cancer, Imatinib shows potential in treating other conditions. Researchers explore its effects on fibrotic diseases, pulmonary hypertension, and neurodegenerative disorders. Its ability to modulate signaling pathways makes it a candidate for repurposing in diverse therapeutic contexts .
作用機序
Target of Action
The primary target of 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea is the soluble epoxide hydrolase (sEH) enzyme . This enzyme facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound interacts with its target, the sEH enzyme, by acting as an inhibitor . It shows varying degrees of selectivity towards the sEH enzymes . Particularly, compounds similar to 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea have displayed potent sEH inhibitory activity .
Biochemical Pathways
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea affects the metabolism of epoxides , such as fatty acid epoxides . This can lead to a reduction in blood pressure elevation and inflammatory roles .
Pharmacokinetics
Similar compounds have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of sEH enzymes by 3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the compound’s effect on the metabolism of epoxides .
特性
IUPAC Name |
1-methyl-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-12-11(17)15-9-3-7-16(8-4-9)10-13-5-2-6-14-10/h2,5-6,9H,3-4,7-8H2,1H3,(H2,12,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHJNUMUCARIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。